Cas no 162894-99-7 (2-(pyridin-4-yl)propanal)

2-(pyridin-4-yl)propanal 化学的及び物理的性質
名前と識別子
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- a-methyl-4-Pyridineacetaldehyde
- 2-(4-Pyridinyl)propanal
- 4-Pyridineacetaldehyde,a-methyl-
- 4-Pyridineacetaldehyde,alpha-methyl-(9CI)
- 2-(pyridin-4-yl)propanal
- 4-Pyridineacetaldehyde, α-methyl-
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- インチ: 1S/C8H9NO/c1-7(6-10)8-2-4-9-5-3-8/h2-7H,1H3
- InChIKey: XTVGFINQWAPTME-UHFFFAOYSA-N
- ほほえんだ: C(=O)C(C1=CC=NC=C1)C
2-(pyridin-4-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826542-2.5g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1826542-0.1g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1826542-1.0g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1826542-10.0g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1826542-1g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1826542-10g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1826542-0.25g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1826542-0.5g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1826542-5.0g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1826542-5g |
2-(pyridin-4-yl)propanal |
162894-99-7 | 5g |
$3894.0 | 2023-09-19 |
2-(pyridin-4-yl)propanal 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
2-(pyridin-4-yl)propanalに関する追加情報
Introduction to 2-(pyridin-4-yl)propanal (CAS No 162894-99-7): Applications and Recent Research Developments
2-(pyridin-4-yl)propanal, identified by its Chemical Abstracts Service (CAS) number 162894-99-7, is an organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative features a pyridine ring substituent at the fourth position, which contributes to its unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 2-(pyridin-4-yl)propanal combines the aromaticity of the pyridine ring with the reactivity of the aldehyde functional group. This dual functionality allows for diverse chemical modifications, enabling its incorporation into complex molecular architectures. In recent years, the compound has been explored in various therapeutic contexts, particularly in the design of small-molecule inhibitors and probes targeting key biological pathways.
One of the most compelling aspects of 2-(pyridin-4-yl)propanal is its potential as a pharmacophore in drug discovery. The pyridine moiety is a well-documented scaffold in medicinal chemistry, frequently found in approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The aldehyde group, on the other hand, serves as a versatile handle for further derivatization, allowing chemists to fine-tune the compound's properties for specific applications.
Recent studies have highlighted the utility of 2-(pyridin-4-yl)propanal in the development of kinase inhibitors. Kinases are a large family of enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By leveraging the pyridine ring's ability to form hydrogen bonds and hydrophobic interactions, researchers have designed analogs of 2-(pyridin-4-yl)propanal that exhibit potent inhibitory activity against specific kinases. For instance, modifications to the aldehyde group have led to compounds with improved selectivity and reduced toxicity.
Another area where 2-(pyridin-4-yl)propanal has shown promise is in neurodegenerative disease research. The pyridine scaffold is commonly found in drugs targeting central nervous system (CNS) disorders due to its ability to cross the blood-brain barrier. Researchers have synthesized derivatives of 2-(pyridin-4-yl)propanal that modulate neurotransmitter systems, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary findings suggest that certain analogs can attenuate neuroinflammation and protect against oxidative stress, key pathological features of these disorders.
The compound's reactivity also makes it a valuable intermediate in synthetic chemistry. The aldehyde group can undergo condensation reactions with amino acids or other nucleophiles to form Schiff bases or imines, which are important building blocks in drug synthesis. Additionally, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at various positions around the pyridine ring, expanding the structural diversity of derivatives.
In conclusion, 2-(pyridin-4-yl)propanal (CAS No 162894-99-7) represents a versatile and promising compound with broad applications in pharmaceutical research. Its unique structural features enable its use as a scaffold for developing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, 2-(pyridin-4-yl)propanal and its derivatives are likely to play an increasingly important role in drug discovery and development.
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